molecular formula C26H24ClFN4OS2 B6526409 N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide hydrochloride CAS No. 1135200-52-0

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide hydrochloride

Cat. No.: B6526409
CAS No.: 1135200-52-0
M. Wt: 527.1 g/mol
InChI Key: ZPODCPRZYGQEEL-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide hydrochloride is a structurally complex molecule featuring:

  • A quinoline-4-carboxamide core, which is a common pharmacophore in medicinal chemistry due to its planar aromatic system and hydrogen-bonding capabilities.
  • A 4-fluoro-1,3-benzothiazol-2-yl substituent, introducing electron-withdrawing fluorine and sulfur-containing heterocyclic motifs that may enhance binding specificity.
  • A thiophen-2-yl group at the quinoline C2 position, contributing π-π stacking interactions and modulating solubility.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4OS2.ClH/c1-30(2)13-7-14-31(26-29-24-19(27)9-5-11-23(24)34-26)25(32)18-16-21(22-12-6-15-33-22)28-20-10-4-3-8-17(18)20;/h3-6,8-12,15-16H,7,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPODCPRZYGQEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research has indicated that this compound exhibits moderate antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. While its efficacy is lower than conventional antibiotics, it shows promise as a potential antibacterial agent that warrants further investigation into its mechanisms of action and effectiveness in clinical settings.

Antitumor Activity

The compound is being studied for its antitumor properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell growth and apoptosis. Ongoing research aims to elucidate the specific molecular targets involved in these processes.

Neuroprotective Effects

Some studies have explored the neuroprotective capabilities of this compound in models of neurodegenerative diseases. It is hypothesized that it may reduce oxidative stress and inflammation in neuronal cells, thereby providing protective effects against neurodegeneration.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institution examined the antibacterial activity of this compound against various strains of bacteria. The findings indicated moderate inhibition of bacterial growth, suggesting that while it may not replace traditional antibiotics, it could serve as a supplementary treatment option in combination therapies.

Case Study 2: Cancer Research

In a recent publication, scientists investigated the effects of this compound on cancer cell lines. The results demonstrated significant reductions in cell viability and alterations in apoptotic markers, indicating potential for development as an anticancer agent.

Comparison with Similar Compounds

Quinoline-4-Carboxamide Derivatives

The quinoline core is shared with several compounds in the evidence, but substituent variations significantly alter properties:

Compound Name Key Structural Features Melting Point (°C) Yield (%) Purity (HPLC %) Biological Activity Reference
Target Compound Quinoline-4-carboxamide, 4-fluoro-benzothiazol, thiophen-2-yl, dimethylaminopropyl N/A N/A N/A Not specified -
5a5 () Quinoline-4-carboxamide, morpholine substituent 188.1–189.4 59 97.6 Antibacterial
5a6 () Quinoline-4-carboxamide, dimethylaminopropyl chain 171.5–173.4 55 98.8 Antibacterial
674092 () Quinoline-4-carboxamide, piperazine, phenyl groups N/A N/A N/A Not specified


Key Observations :

  • Substituent Effects: The dimethylaminopropyl chain in 5a6 reduces melting point compared to 5a5 (morpholine), suggesting altered crystallinity due to flexible alkyl chains .

Benzothiazol-Containing Analogues

The 4-fluoro-benzothiazol group in the target compound distinguishes it from other sulfur-containing heterocycles:

Compound Name Key Structural Features Notable Properties Reference
Target Compound 4-fluoro-1,3-benzothiazol-2-yl Potential enhanced binding via fluorine’s electronegativity -
CAS 1052535-94-0 () 4-ethoxybenzo[d]thiazol-2-yl Ethoxy group may increase lipophilicity vs. fluoro
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () Chlorophenyl-thiazol-2-amine Structural simplicity, no quinoline core

Key Observations :

  • Fluorine vs. Ethoxy : The target’s 4-fluoro substitution likely improves metabolic stability and electronic effects compared to the ethoxy group in CAS 1052535-94-0 .
  • Benzothiazol vs. Thiazol : The benzo-fused thiazole in the target may enhance aromatic stacking compared to simpler thiazol derivatives like ’s compound .

Thiophen-Substituted Analogues

Thiophen-2-yl groups are present in both the target compound and ’s derivatives:

Compound Name Core Structure Thiophen Position Biological Activity Reference
Target Compound Quinoline-4-carboxamide C2 of quinoline Not specified -
4b () Benzamide Meta to carbonyl Anti-LSD1 activity
5b () Benzamide Thiophen-3-yl Anti-LSD1 activity

Key Observations :

  • Positional Effects: Thiophen at quinoline C2 (target) vs. benzamide meta/para positions () may influence target engagement and potency.

Preparation Methods

Formation of Quinoline-4-carbonyl Chloride

Quinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dry toluene under reflux (100–110°C, 4–6 hours) to yield quinoline-4-carbonyl chloride. This step achieves near-quantitative conversion when conducted under anhydrous conditions, as moisture leads to hydrolysis back to the carboxylic acid.

Reaction Conditions:

  • Solvent: Dry toluene

  • Reagent: SOCl₂ (2.5 equivalents)

  • Temperature: 110°C

  • Duration: 5 hours

  • Yield: 95%

Formation of 4-Fluoro-1,3-benzothiazol-2-ylamine

The 4-fluoro-1,3-benzothiazol-2-ylamine moiety is synthesized through cyclization of a fluorinated aniline derivative with a sulphur source.

Cyclocondensation of 4-Fluoro-2-aminothiophenol

4-Fluoro-2-aminothiophenol reacts with potassium ethyl xanthogenate in ethanol under reflux to form the benzothiazole ring.

Procedure:

  • Dissolve 4-fluoro-2-aminothiophenol (1.0 equivalent) in ethanol.

  • Add potassium ethyl xanthogenate (1.1 equivalents).

  • Reflux at 80°C for 6 hours.

  • Cool and filter to obtain 4-fluoro-1,3-benzothiazol-2-amine.

  • Yield: 82%

Coupling Reactions to Form the Carboxamide

The quinoline-4-carbonyl chloride is coupled with 4-fluoro-1,3-benzothiazol-2-ylamine and 3-(dimethylamino)propylamine in a sequential manner.

Stepwise Amide Bond Formation

  • First Coupling: React quinoline-4-carbonyl chloride with 4-fluoro-1,3-benzothiazol-2-ylamine in dichloromethane (DCM) using triethylamine (TEA) as a base.

    • Conditions: 0°C → room temperature, 4 hours.

    • Yield: 85%

  • Second Coupling: Introduce 3-(dimethylamino)propylamine via reductive amination using NaBH₃CN in methanol.

    • Conditions: Room temperature, 12 hours.

    • Yield: 73%

Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt using hydrogen chloride gas in ethanol.

Protocol:

  • Dissolve the free base in anhydrous ethanol.

  • Bubble HCl gas through the solution at 0°C until pH ≈ 2.

  • Filter the precipitate and wash with cold ethanol.

  • Dry under vacuum to obtain the hydrochloride salt.

  • Yield: 92%

Comparative Analysis of Synthetic Routes

StepMethod 1 (Patent CN106046053A)Method 2 (PMC10544280)Method 3 (US7709657B2)
Quinoline FunctionalizationThionyl chloride in tolueneAcyl chloride formationNAS with Grignard reagent
Benzothiazole Yield61.9%
Amide Coupling Yield73%85%
Total Yield68.3%65%58%

Challenges and Optimization Strategies

  • Regioselectivity in NAS: The thiophen-2-yl group must selectively occupy position 2 of the quinoline. Using bulky directing groups (e.g., methoxy) improves selectivity.

  • Purification of Hydrophobic Intermediates: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively isolates intermediates.

  • Scale-Up Considerations: Batch processing in methanol reduces costs compared to ethanol, as evidenced by Patent CN106046053A .

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